2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine molecular weight
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine molecular weight
An In-Depth Technical Guide to 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
Introduction
Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, molecules featuring fluorine-containing substituents have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[2] This guide provides a comprehensive technical overview of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative.
This molecule is a quintessential building block for chemical synthesis, offering three distinct points for chemical modification: a reactive chlorine atom amenable to nucleophilic substitution and cross-coupling reactions, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This combination of functionalities makes it a valuable intermediate for accessing complex molecular architectures, particularly in the fields of drug discovery and crop protection.[3] This document will delve into the physicochemical properties, synthesis, reactivity, and safe handling of this compound, providing researchers and development professionals with the critical information needed to leverage its synthetic potential.
Section 1: Physicochemical and Structural Properties
The precise arrangement of substituents on the pyridine ring dictates the molecule's reactivity and physical characteristics. Understanding these foundational properties is the first step in its effective application.
Molecular Identity and Properties
The molecular formula of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is C₇H₅ClF₃NO, which corresponds to a molecular weight of 211.57 g/mol . While specific experimental data for this exact isomer is sparse, the properties of the closely related isomer, 2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine, provide a reliable reference point.[3][4]
| Property | Value / Description | Source |
| Molecular Weight | 211.57 g/mol | Calculated |
| Molecular Formula | C₇H₅ClF₃NO | Calculated |
| CAS Number | 136353-03-2 (for isomer 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine) | [4] |
| Appearance | Typically a colorless to light yellow liquid or solid | [3] |
| Solubility | Soluble in common organic solvents such as ethanol and acetone; low solubility in water. | [3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
Chemical Structure
The structure features a pyridine ring substituted at key positions, creating a distinct electronic and steric profile that influences its reactivity.
Caption: 2D structure of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of polysubstituted pyridines often requires strategic planning to control regioselectivity. A plausible and efficient route to 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine involves the selective nucleophilic aromatic substitution (SₙAr) on a readily available polychlorinated precursor.
Proposed Synthetic Workflow
The proposed synthesis starts from 2,3-dichloro-6-(trifluoromethyl)pyridine. The rationale behind this choice is that the chlorine atom at the 2-position is highly activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the C6-trifluoromethyl group. The chlorine at the 3-position is significantly less activated. This electronic difference allows for a regioselective substitution by sodium methoxide.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure designed for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous methanol (MeOH) as the solvent (approx. 10 mL per 1 g of starting material).
-
Cool the mixture to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add a solution of sodium methoxide (1.05 eq) in methanol to the cooled reaction mixture over 30 minutes. The use of a slight excess of the nucleophile ensures complete conversion of the starting material.
-
Causality: The slow, cooled addition is critical to control the exothermicity of the reaction and to maximize the regioselectivity, preventing potential side reactions such as substitution at the C3 position.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the mixture by adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Validation:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Trustworthiness: The purity of the collected fractions should be confirmed by TLC or GC. The structure of the final product must be validated using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular weight and structure.
-
Section 3: Chemical Reactivity and Synthetic Applications
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a versatile intermediate precisely because its functional groups exhibit orthogonal reactivity, allowing for sequential and selective modifications.
Reactivity Profile
-
C2-Chloro Group: This is the primary site for synthetic elaboration. The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols) or serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, building molecular complexity.
-
C6-Trifluoromethyl Group: This group is generally unreactive under common synthetic conditions. Its primary role is electronic; it strongly withdraws electron density from the pyridine ring, which activates the C2 and C4 positions towards nucleophilic attack and influences the overall pKa of the molecule.
-
C3-Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of further reactions, such as electrophilic aromatic substitution, although such reactions are generally difficult on this electron-deficient ring. It can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group if desired.
Downstream Synthetic Pathways
The compound is a gateway to a diverse array of more complex molecules with potential biological activity.[3][5]
Caption: Key downstream reactions from the C2-chloro position.
These transformations are foundational in medicinal chemistry for generating libraries of compounds for screening. For instance, the amination of the C2 position is a common strategy in the development of kinase inhibitors and other targeted therapies.[6]
Section 4: Safety, Handling, and Storage
Working with halogenated and trifluoromethylated heterocyclic compounds requires strict adherence to safety protocols due to their potential toxicity. Data from closely related compounds should be used to inform handling procedures.
Hazard Identification
Based on analogs, 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine should be treated as a hazardous substance.[4][7]
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 | [4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [4] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [8] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a flame-retardant laboratory coat and ensure skin is not exposed.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7] Recommended storage temperature is 2-8°C.[4]
-
Disposal: Dispose of waste materials and empty containers in accordance with all applicable local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is a high-value chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined points of reactivity allow for predictable and selective chemical modifications. By understanding its fundamental properties, synthetic pathways, and reactivity, and by adhering to strict safety protocols, researchers can effectively utilize this building block to advance their discovery and development programs.
References
- Pipzine Chemicals. 2-Chloro-6-Methoxy-3-(trifluoroMethyl)pyridine.
- Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Chem-Impex. 2-Chloro-6-(trichloromethyl)pyridine.
- Sigma-Aldrich. 2-Chloro-3-(trifluoromethyl)pyridine 97 65753-47-1.
- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
- FUJIFILM Wako. SAFETY DATA SHEET.
- BLDpharm. 136353-03-2|2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine.
- Fisher Scientific. SAFETY DATA SHEET.
- MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97%.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-Methoxy-3-(trifluoromethyl)pyridine Supplier & Manufacturer China | Properties, Uses, Safety Data [pipzine-chem.com]
- 4. 136353-03-2|2-Chloro-6-methoxy-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
